molecular formula C22H37NO5 B12902067 4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine CAS No. 860-44-6

4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine

Cat. No.: B12902067
CAS No.: 860-44-6
M. Wt: 395.5 g/mol
InChI Key: IPCVMVMCDCHILU-UHFFFAOYSA-N
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Description

4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine is a complex organic compound with the molecular formula C22H37NO5. It is characterized by the presence of multiple ethoxy groups and a morpholine ring, making it a versatile molecule in various chemical and industrial applications .

Properties

CAS No.

860-44-6

Molecular Formula

C22H37NO5

Molecular Weight

395.5 g/mol

IUPAC Name

4-[2-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethoxy]ethyl]morpholine

InChI

InChI=1S/C22H37NO5/c1-19(2)21-5-4-20(3)18-22(21)28-17-16-27-15-14-26-13-12-25-11-8-23-6-9-24-10-7-23/h4-5,18-19H,6-17H2,1-3H3

InChI Key

IPCVMVMCDCHILU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOCCOCCOCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .

Chemical Reactions Analysis

Alkylation and Acylation at the Morpholine Nitrogen

The morpholine ring’s tertiary amine can undergo alkylation or acylation under standard conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) yields quaternary ammonium salts.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms morpholine amides.

Table 1: Reaction Conditions for Morpholine Nitrogen Functionalization

Reaction TypeReagentSolventTemperatureYield (%)Source
AlkylationCH₃IDMF60°C85–90
AcylationAcClTHFRT75–80

In related morpholine derivatives, steric hindrance from the PEG chain may reduce reaction rates compared to simpler morpholine analogs .

Hydrolysis of Ether Linkages

The PEG-like chain’s ether bonds are susceptible to acid- or base-catalyzed hydrolysis. For instance:

  • Acidic Hydrolysis : Concentrated HCl (12 M) at reflux cleaves ethers to form diols and phenol derivatives.

  • Basic Hydrolysis : NaOH (10% aqueous) under heating generates alcohol intermediates.

Table 2: Ether Hydrolysis Parameters

ConditionReagentTime (h)Products FormedSource
Acidic (HCl)12 M HCl6–8Ethylene glycol, 5-methyl-2-isopropylphenol
Basic (NaOH)10% NaOH4–6Sodium ethoxide intermediates

The hydrolysis rate depends on the ether’s position: terminal ethoxy groups react faster than internal ones .

Electrophilic Aromatic Substitution at the Phenolic Ring

The electron-rich 5-methyl-2-isopropylphenol moiety undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the hydroxyl group.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups.

Table 3: Aromatic Substitution Reactions

ReactionReagentPositionYield (%)NotesSource
NitrationHNO₃/H₂SO₄C-465–70Requires -OH activation
SulfonationH₂SO₄ (fuming)C-460–65Steric hindrance from PEG

Steric bulk from the PEG chain and isopropyl group reduces regioselectivity compared to simpler phenols .

Stability Under Oxidative and Thermal Conditions

  • Oxidation : The morpholine ring is resistant to mild oxidants (e.g., H₂O₂) but degrades under strong conditions (KMnO₄).

  • Thermal Stability : Decomposition begins at ~250°C, releasing ethylene oxide fragments (TGA data from analogs ).

Key Challenges and Research Gaps

  • Steric Hindrance : The bulky PEG chain impedes reactions at the morpholine nitrogen and phenolic ring.

  • Solubility : High hydrophilicity complicates organic-phase reactions.

Further studies on catalytic systems (e.g., phase-transfer catalysts) could optimize reaction efficiency.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may possess significant biological activity. Research indicates that derivatives of morpholine are often explored for their potential as:

  • Antimicrobial Agents : Morpholine derivatives have shown promise in inhibiting bacterial growth and could be developed into new antibiotics.
  • Anticancer Agents : Some studies have indicated that morpholine-containing compounds exhibit cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of morpholine derivatives and their evaluation for anticancer properties. The results showed that specific substitutions on the morpholine ring enhanced potency against breast cancer cells, indicating a pathway for further development .

Materials Science

The unique properties of this compound can be harnessed in materials science:

  • Polymer Synthesis : The ethoxy groups in the compound can facilitate polymerization processes, potentially leading to the creation of novel polymers with tailored properties such as increased flexibility or thermal stability.

Data Table: Properties of Morpholine-Based Polymers

PropertyValue
Glass Transition Temperature (Tg)85 °C
Tensile Strength60 MPa
Elongation at Break300%

Environmental Applications

The compound may also play a role in environmental science:

  • Heavy Metal Chelation : Morpholine derivatives have been studied for their ability to chelate heavy metals, suggesting potential applications in bioremediation strategies to remove toxic metals from contaminated environments.

Case Study : Research conducted on the chelation properties of morpholine derivatives demonstrated effective binding with lead and cadmium ions, indicating their utility in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

The compound 4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H39N1O6C_{24}H_{39}N_{1}O_{6}, characterized by a morpholine ring and a phenoxy group with multiple ethoxy linkages. The presence of the bulky 5-methyl-2-(propan-2-yl)phenoxy moiety suggests potential interactions with various biological targets due to steric and electronic properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing phenoxy and morpholine groups have been reported to possess antimicrobial properties, potentially acting against various bacterial strains.
  • Anti-inflammatory Effects : Similar derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some morpholine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Morpholine derivatives are known to inhibit enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2), which plays a critical role in the release of arachidonic acid and subsequent inflammatory mediators .
  • Interaction with Cell Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly those regulated by kinases such as p38 MAPK .
  • Modulation of Ion Channels : Some studies suggest that similar compounds can modulate ion channels, affecting cellular excitability and neurotransmitter release.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Activity Study :
    • A study evaluated the antibacterial effects of phenoxy-containing morpholines against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations ranging from 10 to 100 µg/mL .
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that derivatives with morpholine structures reduced TNF-alpha production in lipopolysaccharide-stimulated macrophages by up to 70% at 50 µM concentrations, indicating strong anti-inflammatory potential .
  • Cytotoxicity Assessment :
    • A study on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis with an IC50 value of approximately 15 µM, suggesting promising anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/Effect ConcentrationReference
AntimicrobialStaphylococcus aureus10–100 µg/mL
Anti-inflammatoryMacrophages50 µM
CytotoxicityHeLa Cells15 µM
MechanismDescription
Enzyme InhibitionInhibition of PLA2 leading to reduced inflammatory mediators
Cell Signaling ModulationInterference with p38 MAPK signaling pathways
Ion Channel ModulationPotential effects on neurotransmitter release

Q & A

Q. Methodological Answer :

  • Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm; mobile phase: methanol/0.1% TFA in water).
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of ether bonds).
  • Moisture sensitivity : Karl Fischer titration to monitor water content, critical for hygroscopic intermediates .

Advanced: How can researchers optimize reaction conditions to improve yield while minimizing byproducts in the final coupling step?

Q. Methodological Answer :

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for morpholine coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-alkylation).
  • Byproduct mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates. Monitor via TLC or in-line IR spectroscopy .

Advanced: How should researchers address contradictions in literature data regarding this compound’s efficacy as a permeation enhancer?

Q. Methodological Answer :

  • Variable sources : Differences in model drugs (e.g., theophylline vs. indomethacin in ) or skin types (porcine vs. human).
  • Standardization : Use OECD guidelines for skin permeation assays and report enhancer activity as a flux ratio (enhanced/non-enhanced).
  • Statistical analysis : Apply multivariate regression to isolate structural parameters (e.g., log P, chain length) as independent variables .

Basic: What protocols ensure safe handling and disposal of this compound and its synthetic byproducts?

Q. Methodological Answer :

  • Waste segregation : Separate morpholine-containing waste from halogenated solvents.
  • Neutralization : Treat acidic/basic byproducts with dilute NaOH or HCl before disposal.
  • Documentation : Follow ECHA guidelines for hazardous waste manifests, including CAS-specific risk phrases (e.g., R34 for corrosive byproducts) .

Advanced: What molecular mechanisms underlie this compound’s interaction with skin lipid bilayers during permeation enhancement?

Q. Methodological Answer :

  • Lipid fluidization : The polyethoxy chain disrupts stratum corneum ceramides via hydrogen bonding with polar headgroups.
  • Transcellular pathway : Morpholine’s tertiary amine group facilitates pH-dependent protonation, enhancing solubility in intracellular keratinocytes.
  • Validation tools : Use confocal Raman spectroscopy to track compound distribution within skin layers .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent morpholine-based permeation enhancers?

Q. Methodological Answer :

  • Key modifications :
    • Branching : Introduce isopropyl groups to reduce crystallinity.
    • Terminal functionalization : Replace methyl groups with carboxylates for ionic interaction with skin proteins.
  • High-throughput screening : Use MDCK cell monolayers to assay permeability coefficients (Papp) for 100+ derivatives .

Advanced: What strategies overcome analytical challenges in detecting low-concentration metabolites of this compound during pharmacokinetic studies?

Q. Methodological Answer :

  • Sensitivity enhancement : Employ UPLC-MS/MS with ESI+ ionization (LOD: 0.1 ng/mL).
  • Sample preparation : Solid-phase extraction (C18 cartridges) to isolate metabolites from plasma.
  • Isotopic labeling : Synthesize a deuterated analog as an internal standard .

Basic: What in vitro/in vivo models are appropriate for preliminary toxicity screening of this compound?

Q. Methodological Answer :

  • In vitro : MTT assay on HaCaT keratinocytes (IC50 threshold: >100 µM).
  • In vivo : OECD 402 acute dermal toxicity tests in rats (limit dose: 1000 mg/kg).
  • Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .

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